2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrazines, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The chemical structure includes a triazolo-pyrazine core, a methoxyphenyl group, and a sulfanyl acetonitrile moiety.
The synthesis of 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. The initial step may include the formation of the triazolo-pyrazine core through cyclization reactions involving appropriate precursors.
The molecular formula for 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is C23H24N4O3S. The structure features:
The compound's InChI key is InChI=1S/C23H24N4O3S/c1-3-16-6-5-7-17(14-16)24-20(29)15-32-23-26-25-21-22(30)27(12-13-28(21)23)18-8-10-19(11-9-18)31-4
, which provides a unique identifier for its chemical structure .
The compound can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways and influence cellular responses.
Research indicates that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways or cell signaling processes. Detailed studies using techniques such as molecular docking are necessary to elucidate specific targets and pathways involved in its action.
The compound typically exhibits:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into its functional groups and molecular integrity .
The compound has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: